molecular formula C21H42N10O6 B14213343 N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine CAS No. 798540-63-3

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine

Cat. No.: B14213343
CAS No.: 798540-63-3
M. Wt: 530.6 g/mol
InChI Key: SCNHEIUUSVTUAQ-AJNGGQMLSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues and diaminomethylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine typically involves the stepwise assembly of amino acid residues using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, often facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process is optimized to minimize side reactions and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diaminomethylidene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) in aqueous solution.

    Reduction: Sodium borohydride (NaBH~4~) in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptide derivatives, while reduction can produce reduced forms of the peptide.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups may play a crucial role in binding to these targets, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. This structure confers distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

798540-63-3

Molecular Formula

C21H42N10O6

Molecular Weight

530.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C21H42N10O6/c1-11(2)9-14(30-16(33)12(22)5-3-7-27-20(23)24)18(35)29-13(6-4-8-28-21(25)26)17(34)31-15(10-32)19(36)37/h11-15,32H,3-10,22H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,36,37)(H4,23,24,27)(H4,25,26,28)/t12-,13-,14-,15-/m0/s1

InChI Key

SCNHEIUUSVTUAQ-AJNGGQMLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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